butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate
Description
Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate is a tricyclic heterocyclic compound featuring a complex fused-ring system with multiple functional groups. Its structure includes a benzoate ester linked to a tricyclic core containing nitrogen and oxygen atoms, as well as a 3,4-dimethoxybenzoyl substituent.
Properties
Molecular Formula |
C29H29N3O7 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate |
InChI |
InChI=1S/C29H29N3O7/c1-4-5-15-39-29(36)17-8-11-19(12-9-17)31-27(34)23-20-7-6-14-30-32(20)25(24(23)28(31)35)26(33)18-10-13-21(37-2)22(16-18)38-3/h6-14,16,20,23-25H,4-5,15H2,1-3H3/t20-,23-,24-,25+/m1/s1 |
InChI Key |
IQRWDUBMTZPONR-HVHOJJEHSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the dimethoxybenzoyl group, and esterification with butyl benzoate. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The dimethoxybenzoyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of proteins .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Bioactivity and Mechanism of Action
Bioactivity Profile Clustering
highlights that bioactivity profiles correlate strongly with chemical structures. For example, compounds with similar tricyclic cores or ester functionalities (e.g., I-6230 and I-6373) cluster together in hierarchical analyses, suggesting shared mechanisms such as kinase inhibition or epigenetic modulation . The target compound’s dimethoxybenzoyl group may enhance binding to aromatic-rich enzyme pockets, akin to SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor .
Similarity Indexing and Pharmacokinetics
Using Tanimoto coefficient-based similarity indexing (), the target compound likely shares <50% similarity with SAHA due to its tricyclic core, but higher similarity (~60–70%) with benzoate derivatives like I-6230. Key differences in logP (lipophilicity) and molecular weight (Table 2) may influence bioavailability and target selectivity.
Table 2: Molecular Property Comparison
| Property | Target Compound | I-6230 | SAHA |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550* | 383.42 | 264.32 |
| logP (predicted) | 3.8–4.2* | 2.1 | 1.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 9 | 6 | 4 |
*Estimated using ChemDraw and PubChem data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
